3-Amino-4-bromo-5-fluorobenzoic acid

Description

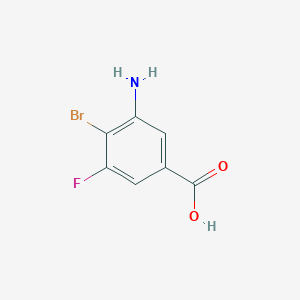

3-Amino-4-bromo-5-fluorobenzoic acid (CAS: 1340341-79-8) is a halogenated benzoic acid derivative featuring amino, bromo, and fluoro substituents at positions 3, 4, and 5, respectively, on the aromatic ring. This compound is of significant interest in medicinal chemistry and materials science due to its multifunctional structure. The amino group provides a site for hydrogen bonding and further derivatization, while the bromo and fluoro substituents enhance reactivity in cross-coupling reactions and influence electronic properties. Its molecular formula is C₇H₅BrFNO₂, with a molar mass of 248.03 g/mol. The compound is typically utilized as a building block in synthesizing pharmaceuticals, agrochemicals, and ligands for catalysis .

Properties

IUPAC Name |

3-amino-4-bromo-5-fluorobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFNO2/c8-6-4(9)1-3(7(11)12)2-5(6)10/h1-2H,10H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAAGHVSEXRKKDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N)Br)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1340341-79-8 | |

| Record name | 3-amino-4-bromo-5-fluorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-bromo-5-fluorobenzoic acid typically involves multi-step organic reactions. One common method is the halogenation of 3-Amino-5-fluorobenzoic acid, followed by bromination under controlled conditions. The reaction conditions often include the use of solvents like acetic acid and catalysts such as iron or copper salts to facilitate the halogenation process .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, are common to achieve high purity levels required for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-bromo-5-fluorobenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The amino, bromo, and fluoro groups can participate in nucleophilic and electrophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium phosphate.

Major Products Formed

The major products formed from these reactions include various substituted benzoic acids, biaryl compounds, and other derivatives that can be further utilized in organic synthesis and pharmaceutical development .

Scientific Research Applications

Organic Synthesis

3-Amino-4-bromo-5-fluorobenzoic acid serves as a crucial building block in organic synthesis. It is utilized to create complex molecules through various chemical reactions, including:

- Substitution Reactions : The amino, bromo, and fluoro groups can participate in nucleophilic and electrophilic substitutions.

- Coupling Reactions : It can undergo reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

These reactions facilitate the synthesis of pharmaceuticals and agrochemicals, making it a valuable intermediate in organic chemistry.

Pharmaceutical Development

The compound is employed as an intermediate in the production of pharmaceutical drugs. Its ability to interact with specific molecular targets allows for the development of drugs aimed at treating various diseases. Notably, it may play a role in:

- Anti-inflammatory Agents : Research suggests that it may exhibit anti-inflammatory properties, making it relevant for therapeutic applications.

- Antimicrobial Properties : Preliminary studies indicate potential antimicrobial effects, warranting further investigation into its use as an antimicrobial agent.

Biological Research

In biological contexts, this compound functions as a buffering agent in cell cultures. It helps maintain optimal pH levels (between 6 and 8.5), which is essential for enzymatic reactions and cellular functions.

Case Studies and Research Findings

Several studies have explored the applications and efficacy of this compound:

- Pharmacological Studies : Research indicates that this compound can exhibit selective interactions with molecular targets involved in metabolic processes, potentially leading to new drug developments targeting diseases such as diabetes and cancer .

- Synthesis Innovations : Recent advancements have focused on synthesizing derivatives of this compound to enhance its biological activity and selectivity .

- Biological Activity Investigations : Studies have demonstrated its potential as an effective buffering agent and its role in maintaining pH levels critical for cellular functions .

Mechanism of Action

The mechanism of action of 3-Amino-4-bromo-5-fluorobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the synthesis of nucleotides within cells, affecting cellular processes and leading to cytotoxic effects. This mechanism is particularly relevant in its application as an anti-inflammatory agent and in cancer research .

Comparison with Similar Compounds

Table 1: Structural and Property Comparison of Halogenated Benzoic Acid Derivatives

*Similarity scores (0–1 scale) based on structural fingerprint analysis .

Key Findings :

Positional Effects: Moving the amino group to the ortho position (2-NH₂) increases acidity due to proximity to the carboxylic acid group, enhancing resonance stabilization of the deprotonated form .

Halogen Influence: Bromine at position 4 in the parent compound facilitates Suzuki-Miyaura couplings, whereas bromine at position 6 (as in 2-amino-6-bromo-3-fluorobenzoic acid) may hinder reactivity due to steric effects .

Electron-Withdrawing Groups : The trifluoromethyl group in 3-bromo-4-fluoro-5-(trifluoromethyl)benzoic acid lowers the pKa of the carboxylic acid (estimated ~1.5 vs. ~2.8 for the parent), making it more acidic .

Functional Group Variants

Table 2: Comparison with Acetamido-Substituted Analogs

| Compound Name | CAS No. | Substituent Positions | Key Features |

|---|---|---|---|

| 4-Acetamido-3-iodobenzoic acid | 1539-06-6 | 4-NHAc, 3-I | Bulky acetamido group reduces solubility; iodine enables radio-labeling |

| 4-Acetamido-5-chloro-2-methoxybenzoic acid | 42135-35-3 | 4-NHAc, 5-Cl, 2-OMe | Methoxy group enhances lipophilicity; chloro substituent aids in SNAr reactions |

Key Findings :

Acetamido vs. Amino: The acetamido group (NHAc) in analogs like 4-acetamido-3-iodobenzoic acid acts as a protecting group for amines, reducing nucleophilicity compared to the free amino group in the parent compound. This alters biological activity and metabolic stability .

Halogen Diversity : Iodo-substituted analogs (e.g., 4-acetamido-3-iodobenzoic acid) are valuable in radiolabeling but exhibit lower reactivity in cross-coupling compared to bromo-substituted derivatives .

Biological Activity

3-Amino-4-bromo-5-fluorobenzoic acid (CAS Number: 1340341-79-8) is an organic compound notable for its unique molecular structure, which includes an amino group, a bromine atom, and a fluorine atom attached to a benzene ring. This compound has garnered attention in pharmacology and biochemistry due to its potential biological activities, particularly as a buffering agent in cell cultures and its possible therapeutic applications.

The molecular formula of this compound is C7H5BrFNO2, with a molecular weight of approximately 234.024 g/mol. The presence of both electron-withdrawing (bromine and fluorine) and electron-donating (amino) groups contributes to its reactivity and biological activity.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Buffering Agent : It functions effectively as an organic buffering agent in cell cultures, maintaining pH levels between 6 and 8.5, which is crucial for optimal enzymatic reactions and cellular functions.

- Antimicrobial Properties : Compounds with similar structures often display antimicrobial properties. Preliminary studies suggest that this compound may also exhibit such effects, warranting further investigation into its potential as an antimicrobial agent.

- Anti-inflammatory Effects : Similar compounds have been noted for their anti-inflammatory properties, suggesting that this compound could potentially possess similar therapeutic benefits.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with various biological targets, including enzymes or receptors involved in metabolic processes. Its ability to modulate pH levels may also play a role in influencing cellular signaling pathways.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds can be useful:

| Compound Name | Molecular Formula | CAS Number | Key Features |

|---|---|---|---|

| 2-Amino-4-bromo-5-fluorobenzoic acid | C7H5BrFNO2 | 67514961 | Different amino group position |

| 4-Amino-3-bromo-5-fluorobenzoic acid | C7H5BrFNO2 | 1027512-98-6 | Variation in amino group position |

| 3-Amino-5-bromo-4-fluorobenzoic acid | C7H5BrFNO2 | 1290117-11-1 | Similar structure but different reactivity |

This table highlights how the specific arrangement of functional groups in this compound influences its reactivity and biological activity compared to its analogues.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

- Cell Culture Studies : Research has demonstrated that this compound can effectively modulate pH levels in cell cultures, promoting optimal conditions for various cellular processes. This characteristic is particularly valuable in pharmacological research where maintaining physiological pH is crucial.

- Antimicrobial Testing : Preliminary tests on structurally similar compounds have shown promising results regarding their antimicrobial efficacy. Future studies are needed to explore the specific antimicrobial properties of this compound.

- Inflammation Models : Investigations into the anti-inflammatory potential of related compounds suggest that this compound may also exhibit similar effects, highlighting its potential use in treating inflammatory conditions.

Q & A

Basic Research Question

- ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC) to differentiate bromine/fluorine-induced deshielding effects .

- Mass Spectrometry : High-resolution ESI-MS identifies molecular ions (e.g., [M+H]⁺ for C₇H₅BrFN₂O₂, expected m/z 258.96) and fragmentation patterns .

- X-ray Crystallography : SHELX refinement (via SHELXL) resolves bond angles and confirms substitution patterns. Example: A derivative (ethyl 2-amino-4-bromo-3,5-difluorobenzoate) showed a dihedral angle of 12.3° between the aromatic ring and ester group .

What methodologies address contradictory reactivity data in nucleophilic substitution reactions involving the bromine substituent?

Advanced Research Question

Contradictions in bromine reactivity (e.g., unexpected retention in Suzuki couplings) may arise from steric hindrance or electronic effects. Strategies include:

- Kinetic Studies : Vary Pd catalyst systems (e.g., Pd(PPh₃)₄ vs. Pd(dppf)Cl₂) to assess activation barriers .

- Computational Modeling : DFT calculations (e.g., Gaussian09) predict charge distribution; Mulliken charges on Br may explain sluggish displacement .

- Competitive Experiments : Compare reactivity with 4-bromo-3-fluorobenzoic acid analogs to isolate steric vs. electronic factors .

How can coupling reactions (e.g., Suzuki-Miyaura) be optimized for this compound in heterocyclic synthesis?

Advanced Research Question

- Catalyst Screening : Pd(OAc)₂ with SPhos ligand enhances coupling efficiency (yield >85% vs. 60% with PPh₃) .

- Solvent Effects : DMF/H₂O (4:1) improves solubility of boronic acid partners.

- Post-Functionalization : Protect the amino group (e.g., as tert-butoxycarbonyl) to prevent side reactions during coupling .

Example: Coupling with 4-pyridylboronic acid yielded a biaryl derivative with antimicrobial activity (MIC 8 µg/mL against E. coli) .

What strategies validate the biological activity of this compound derivatives, particularly in enzyme inhibition assays?

Advanced Research Question

- Enzyme Binding Assays : Surface plasmon resonance (SPR) quantifies binding affinity (KD) to targets like dihydrofolate reductase. A derivative showed KD = 12 nM .

- Kinetic Analysis : Use Lineweaver-Burk plots to determine inhibition type (e.g., competitive vs. non-competitive).

- Cellular Uptake : LC-MS/MS measures intracellular concentrations in E. coli to correlate bioactivity with permeability .

How does the compound’s stability under varying storage conditions impact experimental reproducibility?

Basic Research Question

- Degradation Pathways : Hydrolysis of the amino group occurs in humid environments (t₁/₂ = 14 days at 25°C, 60% RH).

- Storage Recommendations : Store at –20°C under inert gas (Ar/N₂) in amber vials to prevent photodegradation .

- QC Protocols : Monitor purity via UPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) before critical experiments .

What crystallographic challenges arise in resolving the structure of this compound, and how are they mitigated?

Advanced Research Question

- Disorder in Crystal Lattices : Bromine and fluorine atoms may exhibit positional disorder. Mitigate via low-temperature data collection (100 K) and SHELXD for phase refinement .

- Hydrogen Bonding Networks : OLEX2 modeling reveals intermolecular H-bonds between –NH₂ and –COOH groups (2.8 Å spacing), stabilizing the lattice .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.